![molecular formula C17H13N3O4S B2442879 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 312591-41-6](/img/structure/B2442879.png)
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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Overview
Description
The compound “N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a five-membered ring containing nitrogen and sulfur . The thiazole ring is known to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazole ring is known to be involved in various chemical reactions . The nitro group is also a reactive functional group that can undergo reduction reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Perovskite Solar Cells (PSCs)
Overview: Perovskite solar cells (PSCs) have gained significant attention due to their high power conversion efficiency (PCE) and excellent photoelectric properties. In PSCs, hole-transport materials (HTMs) play a crucial role in extracting holes from perovskite layers to metal electrodes, minimizing non-radiative recombination at the interface.
Compound Design:- The reduced recombination energy of CP1 can be attributed to its higher conjugated unit in the π-bridge core .
Other Potential Applications
Cytotoxicity Studies: Other Organic Electronics:Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been known to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in these systems .
Mode of Action
It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This allows for various types of reactions to take place, including donor–acceptor and nucleophilic reactions .
Biochemical Pathways
It is known that molecules containing a thiazole ring can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .
Result of Action
It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Future Directions
properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-15-5-3-2-4-13(15)14-10-25-17(18-14)19-16(21)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRKXTULWDPCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
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